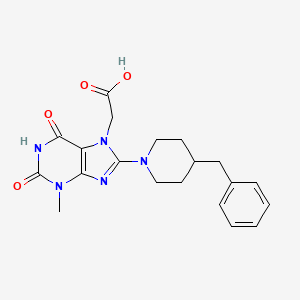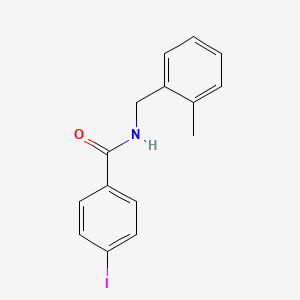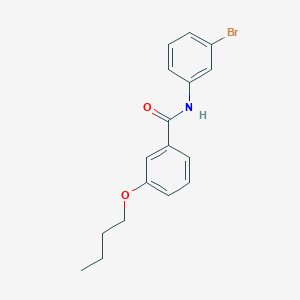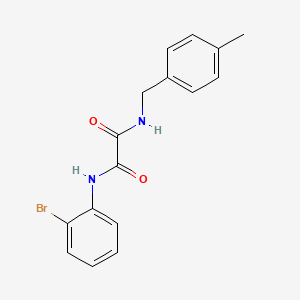![molecular formula C16H10Cl3F3N2O2S B5251267 3,5-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B5251267.png)
3,5-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide is a complex organic compound that features a combination of chloro, trifluoromethyl, and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 3,5-dichloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-chloro-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3,5-dichloro-2-formylbenzamide, while reduction of nitro groups can produce 3,5-dichloro-2-methoxybenzylamine.
Applications De Recherche Scientifique
3,5-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-dichloro-2-methoxybenzoic acid
- 2-chloro-5-(trifluoromethyl)aniline
- 3,5-dichloro-2-methoxybenzylamine
Uniqueness
What sets 3,5-dichloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-methoxybenzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3,5-dichloro-N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3F3N2O2S/c1-26-13-9(5-8(17)6-11(13)19)14(25)24-15(27)23-12-4-7(16(20,21)22)2-3-10(12)18/h2-6H,1H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBQSNIMEVKSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyano-3-[(2,2-dimethylpropyl)amino]-2-butenamide](/img/structure/B5251192.png)
![N~1~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5251198.png)
![N-[5-(4-morpholinyl)pentyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5251199.png)
![N-[2-oxo-2-phenyl-1-(phenylamino)ethyl]furan-2-carboxamide](/img/structure/B5251206.png)

![4-(4-Bromophenyl)-2-[5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide](/img/structure/B5251214.png)


![N-methyl-4-(2-oxo-1-pyrrolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5251231.png)


![(3-chlorophenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone;oxalic acid](/img/structure/B5251255.png)
![3-[5-(3-nitrophenyl)-2H-tetrazol-2-yl]-1-adamantanecarboxylic acid](/img/structure/B5251259.png)
![ETHYL 5-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B5251270.png)
